N-Methylpyridine-3-sulfonamide
Overview
Description
N-Methylpyridine-3-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylpyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with methylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
Pyridine-3-sulfonyl chloride+Methylamine→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are crucial to achieving the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-Methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-Methylpyridine-3-sulfonamide has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-Methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a decrease in its activity. The pathways involved often include inhibition of key metabolic processes, which can be leveraged for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonamide: Lacks the methyl group, resulting in different chemical properties.
N-Methylpyridine-2-sulfonamide: The sulfonamide group is attached to a different position on the pyridine ring, affecting its reactivity.
N-Methylbenzenesulfonamide: Contains a benzene ring instead of a pyridine ring, leading to different applications and properties.
Uniqueness
N-Methylpyridine-3-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to act as a selective enzyme inhibitor sets it apart from other sulfonamide derivatives, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
N-methylpyridine-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-7-11(9,10)6-3-2-4-8-5-6/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJKIEGKFXYPIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305511 | |
Record name | N-Methyl-3-pyridinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4847-34-1 | |
Record name | N-Methyl-3-pyridinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4847-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-3-pyridinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylpyridine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BHMPS exert its anti-cancer effects?
A: BHMPS acts by inhibiting the interaction between Rab27a, a protein involved in vesicle trafficking, and its effector protein Slp4. [] This disruption of the Rab27a-Slp4 interaction interferes with the secretion of proteins crucial for cancer cell migration and invasion, such as epidermal growth factor receptor (EGFR) and fibronectin. [] By reducing EGFR and fibronectin secretion, BHMPS effectively hinders the ability of cancer cells to move and invade surrounding tissues. []
Q2: What are the pharmacokinetic properties of BHMPS?
A: A validated high-performance liquid chromatography method was used to determine the pharmacokinetic profile of BHMPS in rats. [] Following oral administration of BHMPS (10 mg/kg), the bioavailability was approximately 73.7%. [] This indicates that BHMPS is well-absorbed after oral administration.
Q3: Are there any analytical methods available for quantifying BHMPS?
A: Yes, a validated high-performance liquid chromatography method has been developed for the quantification of BHMPS in rat plasma. [] This method utilizes a reversed-phase C18 column and UV detection at 280 nm for analysis. [] The method demonstrated a detection limit of 0.03 μg/mL for BHMPS in rat plasma. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.